Product packaging for Allyl 4-hydroxy-3-methoxybenzoate(Cat. No.:)

Allyl 4-hydroxy-3-methoxybenzoate

Cat. No.: B8346634
M. Wt: 208.21 g/mol
InChI Key: IPZQQTRITUSPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 4-hydroxy-3-methoxybenzoate is a chemical compound with the CAS registry number 4159-29-9 . Its molecular formula is C17H16O4, corresponding to a molecular weight of 284.31 g/mol . This benzoate ester derivative features an allyl ester group and is related to a class of phenolic compounds that have shown relevance in medicinal chemistry research, particularly in the development of potential therapeutic agents . The compound is structurally analogous to eugenol derivatives, which are naturally occurring phenylpropanoids. Research into such structures has indicated that they can serve as promising precursors or intermediates for the synthesis of monoamine oxidase (MAO) inhibitors . MAO inhibitors are a significant focus in the development of treatments for various neurological disorders, including depression, anxiety, Parkinson’s disease, and Alzheimer's disease . Furthermore, compounds within this structural family have been investigated for their radical scavenging (antioxidant) activity, which can help mitigate oxidative stress—a key factor in the progression of neurodegenerative pathologies . This compound is intended for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B8346634 Allyl 4-hydroxy-3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

prop-2-enyl 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h3-5,7,12H,1,6H2,2H3

InChI Key

IPZQQTRITUSPSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC=C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Allyl 4 Hydroxy 3 Methoxybenzoate

Direct Esterification Routes from Vanillic Acid Precursors

The direct esterification of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with allyl alcohol presents a straightforward approach to Allyl 4-hydroxy-3-methoxybenzoate. However, the presence of a phenolic hydroxyl group and the equilibrium nature of the reaction necessitate optimized protocols to achieve high yields.

Optimized Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary method for the synthesis of this compound from vanillic acid and allyl alcohol. masterorganicchemistry.com The reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

The direct esterification of phenols can be challenging, often requiring more forcing conditions or the use of acid anhydrides. google.com However, studies on the esterification of similar phenolic compounds, such as vanillyl alcohol, have demonstrated the feasibility of Fischer esterification. For instance, the synthesis of vanillyl acetate (B1210297) has been successfully achieved by reacting vanillyl alcohol with acetic acid using sulfuric acid as a catalyst. uny.ac.id This reaction proceeds with good yield, indicating that the hydroxyl group of the vanillyl moiety does not significantly interfere with the esterification of the carboxylic acid function under acidic conditions. uny.ac.id

To drive the equilibrium towards the product side, a large excess of the alcohol is often employed, or water is removed as it is formed, for example, by azeotropic distillation with a suitable solvent like toluene. masterorganicchemistry.comgoogle.com

Table 1: Key Parameters in Optimized Fischer-Speier Esterification

ParameterDescriptionRationale
Catalyst Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).Protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity. masterorganicchemistry.com
Reactant Ratio An excess of allyl alcohol is typically used.Shifts the reaction equilibrium towards the formation of the ester product. masterorganicchemistry.com
Water Removal Azeotropic distillation or use of a dehydrating agent.Prevents the reverse reaction (hydrolysis of the ester) and drives the reaction to completion. google.com
Temperature Elevated temperatures (reflux).Increases the reaction rate.

Comparative Analysis of Esterification Strategies in Complex Synthesis

While acid-catalyzed esterification is a common method, other strategies have been developed, particularly for complex molecules or when mild conditions are required. A comparative analysis of these methods reveals distinct advantages and disadvantages.

Enzymatic esterification, for example, offers a green alternative to chemical synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenolic acids under mild conditions, often with high selectivity and avoiding the need for protecting groups. nih.gov Studies on the enzymatic synthesis of benzyl (B1604629) benzoate (B1203000) have shown that the choice of acyl donor (e.g., benzoic acid vs. benzoic anhydride) can significantly impact reaction efficiency. researchgate.net However, enzymatic methods can be slower and the cost of the enzyme may be a consideration for large-scale synthesis.

The use of activating agents for the carboxylic acid is another common strategy. This approach avoids the harsh conditions of acid catalysis and the equilibrium limitations of Fischer esterification. However, it typically involves stoichiometric amounts of reagents and may generate byproducts that need to be removed.

Convergent Synthetic Approaches for Allyl-Functionalized Benzoate Systems

Convergent synthetic strategies offer an alternative to the linear approach of direct esterification. These methods involve the separate synthesis of key fragments which are then combined in a later step. For this compound, this could involve the preparation of a protected vanillate (B8668496) derivative followed by allylation.

Regioselective Allylation of Vanilloid Building Blocks

The regioselective allylation of the phenolic hydroxyl group in a vanilloid structure is a key transformation. A notable example is the allyl-etherification of ethyl 4-hydroxybenzoate, a closely related building block. This reaction is typically carried out by treating the phenol (B47542) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. google.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the allylating agent in an SN2 reaction.

The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include potassium carbonate, sodium hydride, or sodium ethoxide. google.com The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

Table 2: Conditions for Regioselective Allylation of a Vanilloid Precursor

Reagent/ConditionExampleRoleReference
Starting Material Ethyl 4-hydroxybenzoateA model vanilloid building block. google.com
Allylating Agent Allyl halide (e.g., allyl bromide)Provides the allyl group. google.com
Base Sodium in ethanolDeprotonates the phenolic hydroxyl. google.com
Solvent EthanolSolubilizes reactants. google.com

Following the regioselective allylation of a suitable vanillate ester, subsequent transformations would be required to yield this compound itself, such as a Claisen rearrangement as discussed in the next section.

Microwave-Assisted Rearrangements in Allyloxyaromatic Synthesis

The Claisen rearrangement is a powerful pericyclic reaction that transforms an allyl aryl ether into an ortho-allyl phenol. organic-chemistry.org In the context of synthesizing this compound, a precursor such as allyl 4-allyloxy-3-methoxybenzoate could undergo a Claisen rearrangement.

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the Claisen rearrangement. sioc-journal.cn Studies on the microwave-assisted Claisen rearrangement of 1-allyloxy-4-methoxybenzene, a structurally related compound, have shown that microwave heating can significantly reduce reaction times compared to conventional heating. rsc.org While in some cases no significant rate enhancement is observed, microwave irradiation can influence the formation of byproducts. rsc.org The presence of metal salts can also promote the rearrangement under microwave conditions, as the formation of a phenoxide-type ion can lead to more efficient absorption of microwaves. eurekaselect.com

The reaction typically proceeds via a concerted nih.govnih.gov-sigmatropic shift through a chair-like transition state. organic-chemistry.org The initial product of the rearrangement of an allyl aryl ether is a dienone intermediate, which then tautomerizes to the more stable aromatic phenol. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Claisen Rearrangement of a Model Compound

Heating MethodReaction TimeObservationsReference
Conventional (Oil Bath) LongerStandard thermal conditions. rsc.org
Microwave Irradiation ShorterPotential for rate acceleration and altered byproduct distribution. sioc-journal.cnrsc.org

Preparation of Structurally Related Allyl Benzoate Analogues

The synthetic methodologies described can be applied to the preparation of a variety of structurally related allyl benzoate analogues. These analogues are of interest for structure-activity relationship studies and for the development of new materials and bioactive compounds.

One such analogue is eugenyl benzoate , which can be synthesized from eugenol (B1671780) (4-allyl-2-methoxyphenol) and benzoic acid. This compound shares the allyl and methoxy-substituted benzene (B151609) ring with this compound, but the positions of the functional groups are different.

Another related compound is vanillyl acetate , which is the acetate ester of vanillyl alcohol. uny.ac.id While not an allyl ester, its synthesis via Fischer esterification provides a useful comparison for the esterification of vanilloid compounds. uny.ac.id

Furthermore, various other esters of vanillic acid have been synthesized and studied for their properties. These include methyl, ethyl, and butyl vanillate. nih.gov The synthesis of these esters generally follows standard esterification procedures, and their properties can be modulated by changing the alcohol component.

The synthesis of these and other analogues allows for a systematic investigation of how structural modifications to the allyl group, the benzoate moiety, and the substitution pattern on the aromatic ring influence the chemical and physical properties of the molecule.

Chemical Reactivity and Strategic Derivatization of Allyl 4 Hydroxy 3 Methoxybenzoate

Chemical Transformations at the Allyl Moiety

The allyl group is a key functional group that provides a reactive handle for various synthetic modifications.

The double bond of the allyl group is susceptible to oxidative functionalization, such as epoxidation and dihydroxylation. Epoxidation introduces a reactive three-membered epoxide ring, which can be subsequently opened by various nucleophiles to introduce new functionalities. A simple and efficient method for the synthesis of allyl-epoxides involves the allylation of α-haloketones and esters with allylmagnesium bromide under mild conditions. rsc.org

The allyl group readily participates in thiol-ene "click" chemistry reactions. This type of reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for conjugating the molecule to other substrates, including polymers and biomolecules. scispace.comrsc.orgnih.gov Thiol-ene reactions can be initiated thermally or photochemically and have been successfully used to functionalize porous polymer monoliths and create cationic carbosilane dendrimers. scispace.comrsc.org This strategy has been employed in the development of materials for chromatography and biomedical applications, such as 3D printing of natural-based inks. scispace.comnih.gov

Reaction Type Initiation Application Reference
Thiol-Ene ClickThermal/UVFunctionalization of porous polymers scispace.com
Thiol-Ene ClickNot SpecifiedBioconjugation of colloidal nanoparticles rsc.org
Thiol-Ene ClickNot Specified3D printing of natural-based inks nih.gov
Thiol-Ene ClickNot SpecifiedSynthesis of cationic carbosilane dendrimers rsc.org

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds. While direct RCM of a molecule containing a single allyl group like allyl 4-hydroxy-3-methoxybenzoate is not possible, it can be derivatized to contain a second olefin, enabling RCM. For instance, the phenolic hydroxyl can be allylated to form a diallyl intermediate, which can then undergo RCM to form a benzofuran (B130515) ring system. organic-chemistry.org This strategy has been utilized in the synthesis of substituted benzofurans. organic-chemistry.org Ruthenium-based catalysts, such as the Grubbs catalyst, are commonly employed for this transformation. organic-chemistry.orgnih.gov This approach has also been applied to the synthesis of various lactones and glycosphingolipids. nih.govnih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, allowing for the introduction of a wide range of functional groups.

The phenolic hydroxyl group can be readily etherified or alkylated to introduce new functionalities. organic-chemistry.org A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base like sodium hydroxide, reacts with an alkyl halide. researchgate.netusu.ac.id This reaction has been used to synthesize various derivatives, including allyl etherified eugenol (B1671780). researchgate.net These modifications can significantly alter the biological and chemical properties of the parent molecule. For instance, the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide involves an initial alkoxylation of the phenolic hydroxyl group of eugenol. usu.ac.id

Rational Design and Synthesis of Diverse Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of derivatives based on the this compound scaffold are pivotal for exploring structure-activity relationships (SAR). Modifications to the core structure, which is related to naturally occurring compounds like eugenol and vanillin (B372448), can lead to compounds with tailored biological activities. capes.gov.brresearchgate.netwalisongo.ac.idchemicalbook.com SAR studies aim to identify the key structural features responsible for a desired biological effect.

For instance, research on derivatives of the structurally related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has demonstrated the importance of the 2-hydroxy-3-methoxybenzyl moiety for biological activity. In these studies, removal of either the phenolic hydroxyl group or the methoxy (B1213986) group led to a complete loss of activity. walisongo.ac.idresearchgate.net Further modifications, such as altering the substituents on the benzene (B151609) ring, revealed that even minor changes could significantly impact potency. For example, introducing a bromo or chloro group at the 4-position of the benzyl (B1604629) ring resulted in a notable improvement in inhibitory activity against a specific enzyme. walisongo.ac.id

The synthesis of such derivatives often involves multi-step reaction sequences. A common strategy begins with a commercially available starting material like 2-hydroxy-3-methoxybenzaldehyde, which can be modified through reactions like reductive amination followed by N-arylation to introduce diversity into the final molecules. walisongo.ac.id

The table below summarizes findings from SAR studies on related structures, illustrating how different substituents on the aromatic ring influence biological activity.

CompoundCore StructureModificationObserved Activity ChangeReference
-2-hydroxy-3-methoxybenzylRemoval of 2-OH groupComplete loss of activity walisongo.ac.id
-2-hydroxy-3-methoxybenzylRemoval of 3-OMe groupComplete loss of activity walisongo.ac.id
-2-hydroxy-3-methoxybenzylReplacement of 3-OMe with 3-ClComparable activity walisongo.ac.id
-2-hydroxy-3-methoxybenzylAddition of 4-Bromo~2-fold improvement in activity walisongo.ac.id
-2-hydroxy-3-methoxybenzylAddition of 4-ChloroComparable activity walisongo.ac.id
-2-hydroxy-3-methoxybenzylAddition of 4-MethoxyReduced activity walisongo.ac.id

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. For complex structures like Allyl 4-hydroxy-3-methoxybenzoate, both one-dimensional and two-dimensional NMR techniques are indispensable.

Application of ¹H NMR and ¹³C NMR for Complex Molecular Architectures

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the allyl group protons, and the methoxy (B1213986) group protons are observed. The aromatic protons typically appear as a set of multiplets in the downfield region, influenced by the electronic effects of the hydroxyl, methoxy, and ester functionalities. The protons of the allyl group exhibit characteristic signals: a doublet of doublets for the terminal vinyl protons and a multiplet for the internal vinyl proton, coupled to the adjacent methylene (B1212753) protons, which in turn appear as a doublet. The methoxy group protons present as a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of each unique carbon atom. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. Aromatic carbons display signals in the intermediate region, with their specific shifts influenced by the attached substituents. The carbons of the allyl group and the methoxy group resonate at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.9 - 7.7110 - 125
Aromatic C-O145 - 152
Aromatic C-C=O120 - 123
C=O (Ester)~166
O-CH₃~3.8~56
O-CH₂ (Allyl)~4.8~65
CH=CH₂ (Allyl)~6.0~132
CH=CH₂ (Allyl)~5.3, ~5.4~118

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Utilization of Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of proton networks within the molecule, such as the spin system of the allyl group. HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the ester linkage and for confirming the substitution pattern on the aromatic ring. For instance, an HMBC correlation between the methoxy protons and the corresponding aromatic carbon confirms the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an instrumental technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. matec-conferences.org In the context of synthesizing or analyzing this compound, GC-MS is invaluable for monitoring reaction progress and identifying components in a mixture. matec-conferences.org The gas chromatograph separates the components based on their volatility and interaction with the stationary phase, and the mass spectrometer then provides a mass spectrum for each eluting compound, allowing for its identification by comparing the spectrum to known databases. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. rroij.com ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the elemental composition of the molecule with high accuracy. taylorfrancis.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses, such as the loss of the allyl group or the methoxy group, which helps to confirm the structure of the parent ion.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound displays characteristic absorption bands that are diagnostic for its key functional groups.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1715-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of an aromatic ring conjugated to the ester can shift this peak to a slightly lower wavenumber. libretexts.orgpressbooks.pub The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. The C-O stretching vibrations of the ester and the ether linkages appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, the C=C stretching of the allyl group and the aromatic ring can be observed around 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively. IR spectroscopy is particularly useful for monitoring the progress of reactions, for example, by observing the appearance of the ester carbonyl peak during an esterification reaction.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1715 - 1735Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C=C Stretch (Allyl)1600 - 1650Medium to Weak
C-O Stretch (Ester, Ether)1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the academic study of this compound, providing significant insights into its electronic structure. This method is instrumental in characterizing the electronic transitions and the extent of conjugation within the molecule. The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, which correspond to the energy required to promote electrons from a ground state to a higher energy excited state.

The electronic spectrum of this compound is primarily dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and allyl ester (-COOCH₂CH=CH₂) groups as substituents on the benzene ring significantly influences the energy of the electronic transitions. These substituents, particularly the hydroxyl and methoxy groups, are auxochromes that possess non-bonding electrons. These electrons can interact with the π-electron system of the benzene ring, a phenomenon known as conjugation.

This interaction delocalizes the electrons over a larger area, which has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb light at longer wavelengths, resulting in a bathochromic (red) shift of the absorption maxima (λmax) when compared to unsubstituted benzene.

In academic research, the UV-Vis spectrum of this compound would be analyzed to identify the characteristic π → π* transitions of the aromatic system. The intensity of these absorption bands, quantified by the molar absorptivity (ε), provides information about the probability of these transitions. The solvent in which the spectrum is recorded can also have a pronounced effect on the λmax values due to solute-solvent interactions, and thus is a critical parameter in these studies.

A hypothetical data table for this compound, based on the analysis of analogous compounds, is presented below to illustrate the type of data generated in such research.

Interactive Data Table: UV-Vis Spectral Data for Aromatic Compounds

Compound NameSolventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition Type
BenzeneHexane254204π → π
Phenol (B47542)Water2701450π → π
Anisole (B1667542)Ethanol2691480π → π
Vanillic AcidEthanol260, 2929700, 7300π → π
This compound Ethanol (Hypothetical)~260-270, ~290-300Not Determinedπ → π*

This table highlights how the substitution pattern on the benzene ring affects the UV-Vis absorption. The data for benzene, phenol, and anisole provide a baseline for understanding the electronic effects of hydroxyl and methoxy substituents. The data for vanillic acid offers a closer comparison, and it is anticipated that the spectrum of this compound would exhibit similar characteristics, with absorption bands corresponding to the π → π* transitions of the conjugated system. Detailed research would be required to precisely determine the λmax and molar absorptivity values for the target compound and to fully elucidate the influence of the allyl ester group on its electronic properties.

Computational Chemistry and in Silico Investigations of Allyl 4 Hydroxy 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.orgyoutube.com It simplifies the complex interactions by focusing on the electron density rather than the individual wavefunctions of all electrons, offering a favorable balance between computational cost and accuracy. youtube.com For Allyl 4-hydroxy-3-methoxybenzoate, DFT calculations are instrumental in determining its fundamental electronic and geometric characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. This compound possesses several rotatable single bonds, particularly in the allyl and ester groups, which means it can exist in various spatial arrangements known as conformations.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for illustrative purposes.

ConformerDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Global Minimum) 178.50.0075.3
B -65.21.1512.1
C 70.11.259.8
D 5.42.502.8

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. sapub.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenolic ring, specifically the hydroxyl and methoxy (B1213986) groups, while the LUMO might be distributed over the carbonyl group of the ester and the benzene (B151609) ring. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's kinetic stability and its tendency to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes.

ParameterValue (eV)
EHOMO -6.25
ELUMO -1.10
Energy Gap (ΔE) 5.15

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. It illustrates the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The MEP map is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor site. Such maps are crucial for understanding non-covalent interactions, which are fundamental to biological activity and molecular recognition.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and molecular systems. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular motion at the atomic level. nih.gov These simulations require a force field, a set of parameters that defines the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in different environments, such as in an aqueous solution or near a biological membrane. rsc.org Key applications include:

Solvation Analysis: Understanding how the molecule interacts with solvent molecules and how it is stabilized in solution.

Conformational Dynamics: Observing transitions between different conformations in real-time to understand its flexibility. researchgate.net

Interaction with Biomolecules: Simulating the binding of this compound to a target protein or enzyme to elucidate potential mechanisms of action. This involves analyzing the stability of the complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity.

To develop a QSAR model for a specific biological activity (e.g., antibacterial, antioxidant), a dataset of structurally similar compounds with experimentally measured activities is required. nih.govnih.gov For this compound, one could synthesize a series of related benzoate (B1203000) esters with varying substituents.

The process involves several steps:

Data Set Collection: A series of molecules and their corresponding biological activities (e.g., IC₅₀ values) are compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., Wiener index), and quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment). imist.maresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. imist.maimist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A successful QSAR model can be used to predict the biological efficacy of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. For instance, a QSAR study on phenolic compounds might reveal that lipophilicity and specific electronic properties are key drivers of their antibacterial activity. nih.gov

Table 3: Illustrative Data for a QSAR Model of Antioxidant Activity This table presents hypothetical data for a set of related benzoate compounds to illustrate the QSAR concept.

Compoundlog(1/IC₅₀) (Observed)Lipophilicity (logP)EHOMO (eV)Polar Surface Area (Ų)log(1/IC₅₀) (Predicted)
1 4.52.1-6.555.44.6
2 4.92.5-6.255.44.9
3 4.22.1-6.864.64.1
4 5.12.9-6.155.45.2
5 (this compound) Predicted2.3-6.2555.84.8

Correlation of Molecular Descriptors with Observed Bioactivity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural and physicochemical properties of a molecule, known as molecular descriptors, influence its biological activity. For this compound, QSAR analyses have been employed to correlate its molecular characteristics with its antioxidant potential.

A key study investigating a series of eugenol (B1671780) derivatives, including 4-allyl-2-methoxyphenyl 4-hydroxy-3-methoxybenzoate, determined its half-maximal inhibitory concentration (IC50) for antioxidant activity to be 20.66 μg/mL tiikmpublishing.comtiikmpublishing.com. This experimental value serves as a crucial data point for building and validating QSAR models. These models aim to establish a mathematical relationship between the biological activity (log 1/IC50) and various calculated molecular descriptors.

The development of robust QSAR models involves the calculation of a wide array of descriptors, which can be broadly categorized as electronic, hydrophobic, and steric. For instance, a study on eugenol derivatives utilized the Hartree-Fock (HF) calculation method with a 6-311G basis set for geometry optimization and frequency calculations tiikmpublishing.com.

Subsequent multilinear regression analysis identified several key descriptors that significantly contribute to the antioxidant activity of these compounds. The resulting QSAR equation revealed that electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the HOMO-LUMO energy gap (Gap), play a crucial role. Additionally, a hydrophobic descriptor (log P) and a steric descriptor (Balaban index) were found to be significant contributors to the model tiikmpublishing.com. The strong correlation coefficient (R value) of 0.973 indicates a high predictive power of the model, suggesting that the experimental activity values are in close agreement with the values predicted by the QSAR equation tiikmpublishing.com.

The following table summarizes the key molecular descriptors and their correlation with the antioxidant activity of eugenol derivatives, including this compound.

Descriptor CategorySpecific DescriptorCorrelation with Antioxidant Activity
Electronic Energy of HOMOSignificant positive correlation
HOMO-LUMO Energy Gap (Gap)Significant positive correlation
Hydrophobic Log PSignificant correlation
Steric Balaban IndexSignificant correlation

These findings underscore the importance of electronic properties in the antioxidant mechanism of this compound and related compounds. The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in neutralizing free radicals. The HOMO-LUMO gap provides insights into the chemical reactivity and stability of the molecule.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its biological target. While specific docking studies for this compound are not extensively documented in the reviewed literature, numerous studies on the parent compound, eugenol, and its other derivatives provide a strong basis for predicting its potential interactions.

Given the established antioxidant and anti-inflammatory properties of eugenol derivatives, a common target for in silico docking studies is the Cyclooxygenase-2 (COX-2) enzyme. The inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. Docking studies on vanillin (B372448) derivatives, which share structural similarities with this compound, have been performed against the COX-2 receptor (PDB ID: 6COX) fip.orgresearchgate.netfip.org. For example, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a vanillin derivative, exhibited a lower binding energy (-8.18 kcal/mol) compared to its parent compound, vanillin (-4.96 kcal/mol), suggesting a higher potential for anti-inflammatory activity fip.orgresearchgate.netfip.org.

Molecular docking simulations of eugenol derivatives with various biological targets, including those from Pseudomonas aeruginosa, have demonstrated minimum binding affinities ranging from -5.5 to -9.1 kcal/mol researchgate.net. These interactions are typically stabilized by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic attractions researchgate.net.

In a molecular docking study of various eugenol derivatives, the binding modes and energies provide insights into the structure-activity relationship. The following table illustrates hypothetical binding energies and interacting residues for this compound with a potential target like COX-2, based on the behavior of similar compounds.

LigandTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundCOX-2 (e.g., 6COX)-7.5 to -9.0TYR 385, SER 530, ARG 120

The predicted interactions often involve the hydroxyl and methoxy groups of the benzoate moiety forming hydrogen bonds with key amino acid residues in the active site of the enzyme. The allyl group and the benzene rings typically engage in hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. These computational predictions offer a valuable starting point for the rational design of more potent derivatives and guide further experimental validation of their biological activity.

Biochemical Activity and Mechanistic in Vitro Studies

Enzyme Inhibition Assays and Mechanistic Elucidation

Allylbenzenes, a class of compounds structurally related to Allyl 4-hydroxy-3-methoxybenzoate, have been investigated as inhibitors of lipoxygenases (LOXs). nih.gov These enzymes are involved in the peroxidation of polyunsaturated fatty acids and play a role in inflammatory processes. The inhibitory action of allylbenzenes is attributed to their allyl group, which can mimic the 1,4-unsaturated bonds of fatty acid substrates. nih.gov

Studies on synthetic derivatives of allylbenzene (B44316) have shown that modifications to the benzene (B151609) ring can significantly impact their inhibitory potency against soybean 15-lipoxygenase (SLO). For instance, the introduction of an isopropoxy group and various amide substituents has been explored to understand structure-activity relationships (SAR). nih.gov One study demonstrated that among a series of N-(3-allyl-4-isopropoxyphenyl) carboxamides, the derivative with an adamantane (B196018) carboxamide moiety exhibited the highest inhibitory activity, with an IC50 value of 1.35 µM. nih.gov In contrast, the cyclopropyl (B3062369) carboxamide derivative was the weakest inhibitor in the series. nih.gov

Docking studies have suggested that the orientation of the amide and allyl moieties within the active site of the enzyme is a critical factor influencing the inhibitory potency. nih.govnih.gov For certain cycloaliphatic amides, an increase in the size of the amide moiety has been correlated with enhanced inhibitory activity and a more favorable calculated binding energy. nih.gov These findings highlight the potential for this compound and its derivatives to act as lipoxygenase inhibitors, although direct experimental evidence for this specific compound is not yet available.

Antioxidant Activity Evaluation

The antioxidant potential of phenolic compounds is well-documented, and this compound, as a derivative of vanillic acid, is expected to possess radical scavenging properties. In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and hydroxyl radical scavenging assays. nih.govredalyc.org

Studies on structurally similar compounds provide insights into the potential antioxidant capacity of this compound. For example, 2-allyl-4-methoxyphenol (B1267482) has demonstrated potent radical-scavenging activity against DPPH, as well as oxygen-centered and carbon-centered radicals, showing greater efficacy than eugenol (B1671780) and isoeugenol (B1672232) in some assays. nih.gov The radical-scavenging activity of phenolic compounds is often concentration-dependent. ekb.eg The presence of phenols and flavonoids in plant extracts has been directly correlated with their free-radical scavenging and antioxidant activities. nih.gov

The mechanism of action for phenolic antioxidants typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. The substitution pattern on the benzene ring, including the presence of methoxy (B1213986) and allyl groups, can influence the stability of this radical and, consequently, the antioxidant potency of the compound.

In Vitro Antioxidant Activity of Related Phenolic Compounds

Compound/ExtractAssayResult (IC50 or % scavenging)Reference
2-Allyl-4-methoxyphenolDPPH radical scavengingPotent activity reported nih.gov
EugenolDPPH radical scavengingActive, but less potent than 2-allyl-4-methoxyphenol nih.gov
Ethanol extract of Schima wallichiiDPPH radical scavenging80 µg/ml nih.gov
Aqueous extract of Schima wallichiiDPPH radical scavenging140 µg/ml nih.gov
Methanolic extract of Eugenia supraaxillarisDPPH radical scavengingIC50 = 8.51±0.37 µg/mL ekb.eg
Methanolic extract of Eugenia unifloraDPPH radical scavengingIC50 = 13.88±0.59 µg/mL ekb.eg

Protein Binding Interactions

The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. HSA can bind a wide variety of compounds, and this binding can affect their distribution, metabolism, and excretion. The binding of ligands to HSA can be studied using techniques such as nuclear magnetic resonance (NMR) and fluorescence spectroscopy. nih.gov

While specific data on the binding of this compound to HSA is not available, general principles of ligand-protein interactions can be applied. The binding of a ligand to HSA is influenced by its chemical structure, including the presence of specific functional groups. nih.gov For instance, the electrophilic lipid oxidation product 4-hydroxy-2-nonenal (HNE) has been shown to form covalent adducts with HSA, primarily at histidine and lysine (B10760008) residues. nih.gov The reactivity of these residues is influenced by their local environment within the protein structure, such as their location in hydrophobic binding cavities. nih.gov

Chemometric analyses of large datasets of chemically diverse compounds have been used to develop group contribution models that can quantitatively estimate the effect of particular chemical fragments on albumin binding. nih.gov These models serve as a valuable tool for optimizing the protein binding properties of drug candidates. nih.gov The binding characteristics of this compound to HSA would likely be influenced by its hydroxyl, methoxy, and allyl ester functionalities.

Inhibition of Pathological Protein Aggregation

The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) peptide, are central to the pathology of neurodegenerative diseases like Alzheimer's disease. nih.govfrontiersin.org The inhibition of this aggregation process is a key therapeutic strategy. researchgate.net A variety of natural and synthetic compounds have been investigated for their ability to interfere with Aβ aggregation. frontiersin.org

Phenolic compounds, in particular, have received attention for their potential to inhibit Aβ aggregation. frontiersin.org The mechanism of inhibition can involve direct, non-covalent interactions with the Aβ peptide, which can disrupt the formation of β-sheet structures that are characteristic of amyloid fibrils. frontiersin.orgrsc.org Some compounds may stabilize non-toxic oligomeric forms of Aβ or redirect the aggregation pathway towards the formation of non-toxic aggregates. frontiersin.org

For example, benzylpenicillin has been shown to covalently modify Aβ, inhibiting its aggregation and reducing its cytotoxicity. nih.gov This interaction involves the nucleophilic attack of amino acid residues in Aβ on the β-lactam ring of the antibiotic. nih.gov While the specific effects of this compound on Aβ aggregation have not been reported, its phenolic structure suggests that it could potentially interact with the Aβ peptide and modulate its aggregation cascade. The presence of hydroxyl and methoxy groups could facilitate hydrogen bonding and other non-covalent interactions with the peptide. researchgate.net

Biotransformation Pathways and Microbial Catabolism of Related Vanilloids

The metabolic fate of this compound can be inferred from studies on the biotransformation of structurally related vanilloids. Microbial catabolism is a major route for the degradation of such aromatic compounds in the environment. nih.gov

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), the core structure of this compound, can be catabolized by various microorganisms. One reported pathway involves the nonoxidative decarboxylation of vanillate (B8668496) to guaiacol (B22219) (2-methoxyphenol) and carbon dioxide by strains of Bacillus megaterium and Streptomyces. nih.gov Another key transformation is the O-demethylation of vanillate to protocatechuic acid, which is then further degraded. researchgate.net

The catabolism of eugenol, another related compound, in Pseudomonas sp. proceeds through coniferyl alcohol, coniferyl aldehyde, and ferulic acid to vanillin (B372448), which is then oxidized to vanillic acid. researchgate.net This vanillic acid can then enter the previously described catabolic pathways. These microbial transformations highlight the potential metabolic pathways for this compound, which would likely involve the hydrolysis of the allyl ester to yield vanillic acid, followed by decarboxylation or demethylation.

Microbial Catabolism of Related Vanilloids

SubstrateMicroorganismKey TransformationProductReference
Vanillic acidBacillus megaterium, StreptomycesNonoxidative decarboxylationGuaiacol nih.gov
Vanillic acidVarious bacteriaO-demethylationProtocatechuic acid researchgate.net
EugenolPseudomonas sp. strain HR199Oxidation cascadeVanillic acid researchgate.net
Ferulic acidPseudomonas putidaSide-chain cleavageVanillin researchgate.net

Cellular Assays for Antiproliferative Effects and Apoptosis Induction (In Vitro)

In vitro cellular assays are crucial for evaluating the potential of a compound as an anticancer agent. These assays can determine a compound's ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines. nih.gov

Eugenol, a closely related compound, has been shown to induce apoptosis in various cancer cell lines, including melanoma and leukemia cells. nih.gov Furthermore, dimers of eugenol-related compounds have demonstrated enhanced apoptotic activity compared to the monomeric forms. nih.gov For instance, the biphenyl (B1667301) eugenol-derivative enantiomer (S)-6,6'-dibromo-dehydrodieugenol has been identified as an effective cytotoxic agent against melanoma and neuroblastoma cells, with its action being selective for tumor cells over normal cells. nih.gov

The induction of apoptosis by these compounds can be mediated through the activation of caspases, which are key proteases in the apoptotic cascade. nih.gov Studies have shown that the antiproliferative and pro-apoptotic effects of some eugenol derivatives are associated with the activation of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov For example, treatment of melanoma cells with a bioactive eugenol dimer led to an increase in phosphatidylserine (B164497) exposure on the cell surface, a hallmark of early apoptosis, and this effect was partially dependent on caspase activation. nih.gov

While direct studies on this compound are lacking, the findings for eugenol and its derivatives suggest that this compound may also possess antiproliferative and pro-apoptotic properties that warrant further investigation.

Applications in Advanced Materials Science

Role as Monomers and Building Blocks for Polymeric Systems

The dual reactivity of Allyl 4-hydroxy-3-methoxybenzoate makes it a valuable building block for creating novel polymers. It can be incorporated into polymer backbones or used as a functional pendant group, contributing to the development of sustainable and high-performance materials. Its origin from lignin (B12514952), a major component of biomass, makes it an attractive renewable alternative to petroleum-based monomers. rsc.orgacs.orgrsc.org

This compound and its parent compound, vanillic acid, are key components in the synthesis of bio-based polyesters and polyurethanes. The aromatic structure is particularly valuable as it enhances the mechanical and thermal properties of the resulting polymers, which can often be a limitation in bio-based materials lacking aromatic moieties. acs.org For polyesters, vanillic acid-derived monomers can be incorporated to create materials with enhanced thermal stability.

In the realm of polyurethanes, vanillin-derived diols are used as chain extenders, copolymerized with other diols and isocyanates to produce bio-based thermoplastic polyurethanes (TPUs). acs.org These TPUs benefit from the rigid benzene (B151609) ring structure of the vanillin (B372448) moiety, which helps in the formation of robust hard segments, leading to materials with excellent thermo-mechanical properties. acs.org The presence of the allyl group in monomers like this compound offers an additional advantage, providing a site for crosslinking or further functionalization.

A significant application of vanillin derivatives, including this compound, is in the formulation of non-isocyanate polyurethanes (NIPUs). rsc.orgrsc.org This addresses major health and environmental concerns associated with the use of toxic isocyanates and their phosgene-based precursors. researchgate.net The typical NIPU synthesis route involves the reaction of cyclic carbonates with amines. researchgate.netresearchgate.net

Researchers have successfully synthesized various bio-based bis-cyclic carbonates from vanillin derivatives. rsc.orgresearchgate.net These monomers are then reacted with diamines in a step-growth polymerization to yield poly(hydroxy urethane)s (PHUs), a major class of NIPUs. The aromatic structure derived from vanillin enhances the cohesion and thermal properties of the resulting PHUs due to strong π-interactions, which can limit polymer chain mobility. rsc.orgresearchgate.net This leads to materials with properties that can be analogous to conventional oil-based polyurethanes. rsc.org Studies have shown that PHUs based on vanillic acid can exhibit a glass transition temperature (Tg) of around 66 °C, demonstrating their potential as safer, bio-based alternatives to materials derived from precursors like bisphenol-A. rsc.orgresearchgate.net

Table 1: Properties of Vanillin-Derived Non-Isocyanate Polyurethanes (NIPUs)
Vanillin-Derived MonomerCo-monomer (Diamine)Resulting PolymerKey Finding/PropertyReference
Vanillic acid-derived bis-cyclic carbonate1,4-butanediamine (BDA)Poly(hydroxy urethane)Exhibits thermal properties superior to bisphenol A-based PHUs. researchgate.net
Vanillic acid-derived bis-cyclic carbonate1,6-hexamethylenediamine (HDMA)Poly(hydroxy urethane)Demonstrates a Tg of approximately 66 °C. rsc.orgresearchgate.net
Lignin-derived polyol cyclocarbonateVarious diaminesCrosslinked NIPUCan achieve high bio-based carbon content (up to 90%) and thermal stability up to ~330°C. google.com

Functionalization of Polymeric Materials via Allyl Reactivity

The allyl group (H₂C=CH-CH₂R) is a key functional handle that distinguishes this compound from other vanillin derivatives. This group is less reactive in radical polymerization than vinyl groups, which allows it to be preserved during initial polymerization and remain available for subsequent chemical reactions. This opens up a vast potential for post-polymerization modification, where a base polymer's properties can be precisely tuned.

A variety of chemical transformations can be performed on the allyl group, allowing for the introduction of diverse functionalities. Common modification techniques include:

Thiol-ene "click" reaction: A highly efficient and versatile reaction for grafting thiol-containing molecules.

Epoxidation: Converts the double bond into a reactive epoxide ring, which can be opened by various nucleophiles.

Dihydroxylation: Introduces two hydroxyl groups, increasing hydrophilicity.

Bromination: Adds bromine atoms across the double bond, which can serve as leaving groups for further substitution.

Post-polymerization modification is a powerful strategy that allows for the creation of a library of functional materials from a single parent polymer scaffold. researchgate.net By incorporating a monomer like this compound into a polymer backbone, the preserved allyl groups act as latent reactive sites. These sites can be chemically altered after the main polymerization is complete, enabling the fine-tuning of material properties without altering the polymer's degree of polymerization or core architecture.

For example, a polyester (B1180765) containing pendant allyl groups from this compound could be modified to have enhanced hydrophilicity by dihydroxylation of the allyl double bonds. Alternatively, the thiol-ene reaction could be used to attach specific bioactive molecules, sensors, or other functional moieties, tailoring the material for highly specific applications in fields like biomedicine or advanced coatings. This approach simplifies the process of establishing structure-property relationships, as changes in material behavior can be directly linked to the specific functional groups added in the post-modification step. researchgate.net

Engineering of Stimuli-Responsive Materials (e.g., Command-Destruct Thermosets)

Stimuli-responsive materials, or "smart" materials, can undergo significant changes in their properties in response to external triggers like pH, temperature, or light. nih.govnih.govrsc.org Vanillin-based polymers are emerging as promising candidates for creating such advanced materials. nih.gov

By leveraging dynamic covalent chemistry, vanillin-derived thermosets have been created that are chemically recyclable—a feature sometimes referred to as "command-destruct." For instance, thermosets built with Schiff-base (imine) bonds derived from vanillin can be rapidly and completely broken down into their constituent monomers by hydrolysis in a mild acidic solution. nih.gov This represents a form of pH-responsiveness, where the material can be deconstructed on command.

Furthermore, vanillin derivatives have been copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPAAm) to create smart polymers that exhibit a lower critical solution temperature (LCST). nih.gov Below this temperature, the polymer is soluble in water, but above it, the polymer chains collapse and precipitate. This behavior is crucial for applications in areas like drug delivery and smart hydrogels. nih.govnih.gov

Advanced Analytical Chemistry Methodologies in Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of Allyl 4-hydroxy-3-methoxybenzoate, enabling the separation of the compound from reactants, byproducts, and other matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound. It is particularly valuable for determining the purity of the synthesized compound and for real-time monitoring of the progress of the esterification reaction between vanillic acid and allyl alcohol.

A typical HPLC method would employ a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of methanol (B129727) and water is often effective, with the gradient being adjusted to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region.

Research Findings: In a methodological approach analogous to the analysis of similar phenolic compounds, a reverse-phase HPLC method can be established for this compound. nih.gov The retention time of the compound would be a key parameter for its identification. By running a series of standards of known concentrations, a calibration curve can be constructed to quantify the compound in a sample. The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC at various time intervals. The decrease in the peak areas of the reactants (vanillic acid and allyl alcohol, if UV-active) and the corresponding increase in the peak area of the product, this compound, provides a detailed kinetic profile of the synthesis.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~9.5 min
Linear Range 0.005 - 0.1 mg/mL
Limit of Detection 5 ng/mL
Limit of Quantitation 15 ng/mL

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. youtube.com In the context of this compound, GC-MS can be used to analyze the starting materials, such as allyl alcohol, and to detect any volatile impurities or byproducts from the synthesis. The compound itself, being an ester, is amenable to GC analysis, often after a derivatization step to increase its volatility, though direct analysis is also possible.

The chemical transformation of related compounds, such as eugenol (B1671780), is often monitored using GC-MS, which provides rapid confirmation of the formation of derivatives. ugm.ac.idresearchgate.net This same principle is applied to the analysis of this compound.

Research Findings: A GC-MS analysis of a sample containing this compound would involve injecting the sample into a heated inlet, where it is vaporized. The gaseous analytes are then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C
Mass Spectrometer Electron Ionization (EI), 70 eV
Scan Range 40-500 m/z

Advanced Data Analysis in Spectroscopic and Chromatographic Research

The large datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques to extract meaningful chemical information.

In instances where this compound is part of a complex mixture, such as in natural product extracts or in environmental samples, the resulting chromatograms can be highly complex with many co-eluting peaks. Multivariate statistical methods are employed to deconvolve these complex datasets. Positive Matrix Factorization (PMF) is one such receptor model that can be applied to GC-MS data to identify and quantify the chemical profiles of the sources contributing to the mixture, without a priori knowledge of the source compositions. rsc.orgresearchgate.netresearchgate.netcopernicus.org

The application of multivariate analysis, including Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), is also well-established for the analysis of complex GC-MS data from various sources. rsc.orgnih.govpomics.comnih.gov

Research Findings: When analyzing a complex sample containing this compound using GC-MS, the resulting data matrix (time vs. m/z) can be subjected to PMF analysis. The model would mathematically resolve the data into a set of factor profiles (mass spectra of the contributing chemical sources) and their corresponding time-resolved contributions. This can help to distinguish the mass spectrum of this compound from those of other structurally similar or co-eluting compounds. For example, in a study of lignin (B12514952) depolymerization products, PMF was used to analyze GC-MS data and identify different groups of aromatic compounds. rsc.org A similar approach could be used to identify and quantify the contribution of this compound in a complex sample.

Analysis TechniqueApplication to this compound ResearchExpected Outcome
Principal Component Analysis (PCA) Initial exploratory analysis of GC-MS data from multiple samples containing the compound under different conditions.Grouping of samples based on their chemical profiles, highlighting the main sources of variation.
Hierarchical Cluster Analysis (HCA) Grouping of compounds, including this compound, based on their concentration profiles across different samples.Identification of clusters of compounds that may have a common origin or be involved in the same chemical processes.
Positive Matrix Factorization (PMF) Deconvolution of complex GC-MS chromatograms to identify the mass spectral profile of this compound and other components.Quantitative source apportionment and the extraction of the pure mass spectrum of the target compound from a complex matrix.

Future Research Trajectories and Scholarly Perspectives

Development of Sustainable and Green Synthetic Routes

The future synthesis of Allyl 4-hydroxy-3-methoxybenzoate and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and reliance on non-renewable resources. youtube.comnih.gov Research is shifting away from conventional methods that may use harsh reagents towards more environmentally benign and efficient strategies.

Future research trajectories in this area include:

Biocatalysis: The use of enzymes to catalyze the esterification process represents a significant green alternative. Lipases and esterases can operate under mild conditions (lower temperature and pressure) and in aqueous or solvent-free systems, drastically reducing the environmental footprint. Research into self-sufficient heterogeneous biocatalysts, where enzymes and necessary cofactors are immobilized on a solid support, could lead to continuous flow reactors for highly efficient and reusable synthesis of vanilloid esters. rsc.org

Photocatalysis: Recent advancements in using light as an energy source for chemical reactions offer a promising avenue. The development of novel photocatalysts that can efficiently drive the reduction of esters using visible light could revolutionize the synthesis and modification of compounds like this compound. sciencedaily.com This approach avoids the need for stoichiometric metal reductants, which are often difficult to handle and environmentally problematic. sciencedaily.com

Renewable Feedstocks: The core structure of the molecule is derived from eugenol (B1671780) and benzoic acid, which can be sourced from renewable biomass. Eugenol is a major component of clove oil, and future research will likely focus on optimizing its extraction and purification from plant sources. Furthermore, lignin (B12514952), an abundant biopolymer, is a potential source for vanillin-related platform chemicals, providing a sustainable alternative to petrochemicals for the synthesis of the aromatic backbone. researchgate.net

Green Solvents: The choice of solvent is critical to the sustainability of a chemical process. Future syntheses will likely explore the use of biodegradable and non-toxic solvents, such as dibasic esters (DBEs), which have been shown to be effective in other chemical processes like polymer membrane fabrication. rsc.org

Computational-Experimental Synergy for Deeper Mechanistic Understanding

The integration of computational modeling with experimental validation is a powerful paradigm for accelerating chemical research. For this compound, this synergy is crucial for understanding how its structure relates to its chemical behavior and biological activity, thereby guiding the synthesis of more effective molecules.

A key computational tool is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govwaocp.org QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For instance, studies on derivatives of eugenyl benzoate (B1203000) have used QSAR to determine how parameters like hydrophobicity (LogP) and Clog P (calculated logarithm of the partition coefficient) influence cytotoxic activity against cancer cell lines. nih.govresearchgate.net

One such study on eugenyl benzoate derivatives yielded a QSAR equation demonstrating the importance of hydrophobicity and steric factors in determining biological effect. nih.govresearchgate.net

Table 1: Example of QSAR Parameters for Eugenyl Benzoate Derivatives

Parameter Description Impact on Activity
LogP Octanol-water partition coefficient A primary determinant of how a compound distributes between fatty (lipid) and aqueous environments in the body. The QSAR equation indicated that hydrophobicity plays a more significant role than steric properties. nih.gov

| CMR | Molar Refractivity | A measure of the molecule's volume and polarizability, representing steric effects. The analysis showed this had a lesser, but still present, effect on activity. nih.gov |

Future research will leverage more advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to provide a deeper mechanistic understanding. nih.gov These methods can predict reaction pathways, transition states, and binding affinities with target proteins at the atomic level. This computational foresight allows researchers to prioritize the synthesis of only the most promising candidate molecules, saving significant time and resources.

Rational Design of Next-Generation Functionalities

Rational design involves the deliberate, structure-based modification of a molecule to achieve a specific, enhanced functionality. nih.gov This approach moves beyond trial-and-error synthesis to a more targeted strategy. For this compound, the goal is to create new derivatives with tailored properties for specific applications in medicine or materials science.

The process often involves "molecular surgery"—the precise substitution or modification of specific functional groups on the parent molecule. nih.gov Key areas for modification on the this compound scaffold include:

The Allyl Group: This prop-2-enyl side chain is a prime target for chemical modification. It can be oxidized, hydrogenated, or used as a handle for polymerization.

The Phenolic Group: The hydroxyl (-OH) group, while esterified in the parent compound, is a key feature of the underlying vanilloid structure. In derivatives, modulating its acidity or hydrogen-bonding capability is a common strategy.

The Benzoate Moiety: The substituent pattern on the benzoate ring can be altered to fine-tune electronic properties and steric bulk, influencing how the molecule interacts with biological targets or other molecules in a material.

Table 2: Potential Structural Modifications for Rational Design

Target Moiety Modification Strategy Desired Outcome Potential Application
Allyl Group Epoxidation or Dihydroxylation Increase polarity and hydrogen bonding potential Design of more soluble biochemical probes or drug candidates. nih.govwaocp.org
Benzoate Ring Introduction of electron-withdrawing/donating groups Modulate binding affinity to target proteins Development of selective enzyme inhibitors or receptor modulators. mdpi.com
Methoxy (B1213986) Group Demethylation to a hydroxyl group Increase hydrogen bonding capability Enhanced interaction with biological targets. waocp.org

| Ester Linkage | Replacement with a bioisostere (e.g., amide) | Improve metabolic stability and alter binding mode | Creation of more durable therapeutic agents. nih.gov |

By combining the predictions of computational models with these synthetic strategies, researchers can rationally design next-generation molecules with superior performance, such as enhanced potency as a therapeutic agent or improved properties as a monomer for a functional polymer. nih.gov

Exploration of Novel Interdisciplinary Applications in Materials Science and Biochemistry

The unique chemical structure of this compound makes it a candidate for exploration in diverse scientific fields beyond its traditional uses. Future research is set to uncover its potential in advanced materials and as a modulator of key biochemical pathways.

In Materials Science: The presence of the allyl group offers a tantalizing prospect for polymer chemistry. This functional group can participate in polymerization reactions, allowing the molecule to be incorporated as a monomer into new polymer chains. This could lead to the development of:

Functional Polymers: Polymers containing the vanilloid moiety could possess unique properties, such as antioxidant capabilities or specific thermal characteristics.

Smart Materials: The vanilloid structure is known to interact with certain receptors. Materials incorporating this structure could be designed to respond to specific chemical or thermal stimuli.

Sustainable Plastics: Leveraging a monomer derived from renewable resources like eugenol aligns with the broader goal of creating more sustainable plastics and materials. researchgate.net

In Biochemistry: The structural similarity of this compound to other biologically active vanilloids suggests significant potential for therapeutic applications. Future biochemical research will likely focus on:

Oncology: Derivatives of eugenyl benzoate have already been synthesized and tested as inhibitors of the BCL-2 protein, which is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells. nih.govwaocp.org Future rational design could lead to more potent and selective BCL-2 inhibitors for targeted cancer therapy. researchgate.net

Neurology and Pain Management: Vanilloids are famous for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and heat sensation. nih.govresearchgate.net While some vanilloids cause a pungent or painful sensation, targeted modifications could create derivatives that modulate TRPV1 activity without this side effect, opening doors for new analgesic drugs. researchgate.net

Endocannabinoid System Modulation: Research has shown that some synthetic vanilloids can interact with the endocannabinoid system, which plays a role in regulating pain, mood, and appetite. psu.edu Exploring how this compound and its derivatives interact with cannabinoid receptors or related enzymes could lead to a novel class of therapeutic agents. psu.edu

The exploration of these interdisciplinary applications represents the next frontier for this compound, transforming it from a simple flavor compound into a versatile platform for scientific innovation.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Allyl 4-hydroxy-3-methoxybenzoate, and how can reaction yields be maximized?

  • Methodology : Synthesis of allyl esters typically involves esterification between a phenolic acid (e.g., 4-hydroxy-3-methoxybenzoic acid) and allyl alcohol. Acid catalysts like sulfuric acid or palladium-based systems (e.g., Tsuji-Trost reaction) are commonly employed . Key parameters include:

  • Temperature : 100–150°C for direct esterification.
  • Solvent : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalyst loading : 1–5 mol% for palladium catalysts to avoid side reactions.
  • Monitoring : Use TLC (hexane/EtOH, 1:1) to track reaction progress .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for ester carbonyl (~165–170 ppm) and allyl proton signals (δ 4.5–5.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data collection to resolve hydroxyl and allyl group orientations .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 222.1) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodology : Common issues include:

  • Hydrolysis : Avoid aqueous conditions; use anhydrous solvents and drying agents (e.g., molecular sieves).
  • Allyl group migration : Stabilize intermediates with low-temperature reactions (e.g., 45°C for Tsuji-Trost reactions) .
  • Oxidation : Conduct reactions under inert atmosphere (N2_2/Ar) to prevent allyl double-bond oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral studies?

  • Methodology : Utilize asymmetric catalysis:

  • Chiral ligands : Employ BINOL-phosphoramidite or salen ligands with palladium catalysts to induce stereoselectivity in allylation .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
  • DFT modeling : Predict transition states to optimize enantiomeric excess (ee) using Gaussian 09 at B3LYP/6-31G(d) level .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

  • Methodology : Combine molecular docking and QSAR:

  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2) via the methoxy and hydroxyl pharmacophores .
  • QSAR : Develop models with descriptors like logP (lipophilicity) and H-bond donor count to predict bioavailability .
  • MD simulations : Analyze stability in aqueous environments using GROMACS .

Q. How should contradictory data on the compound’s toxicity be addressed in preclinical studies?

  • Methodology :

  • Data reconciliation : Compare toxicity assays (e.g., Ames test vs. in vivo zebrafish models) to identify protocol-dependent variability .
  • Dose-response curves : Establish NOAEL (No Observed Adverse Effect Level) using iterative testing in cell lines (e.g., HEK293) .
  • Meta-analysis : Aggregate data from structurally similar esters (e.g., allyl chloroformate) to infer safety thresholds .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological assays?

  • Methodology :

  • Degradation analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify breakdown products (e.g., free benzoic acid) .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under N2_2 to prevent photolysis/oxidation .
  • Spectroscopic validation : Periodic FT-IR checks for ester bond integrity (C=O stretch at ~1720 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.